molecular formula C10H10N2O2 B13296112 6-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid

6-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B13296112
M. Wt: 190.20 g/mol
InChI Key: BQPMGEKUKALLOH-UHFFFAOYSA-N
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Description

6-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid is a compound that belongs to the class of pyridinecarboxylic acids It features a pyridine ring substituted with a carboxylic acid group at the 3-position and an amino group at the 6-position, which is further substituted with a but-3-yn-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-3-carboxylic acid and but-3-yn-2-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or copper-based catalysts.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

    Nicotinic Acid:

    Isonicotinic Acid: Features a carboxylic acid group at the 4-position.

Uniqueness

6-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid is unique due to the presence of the but-3-yn-2-yl group attached to the amino group. This structural feature imparts distinct chemical and biological properties, differentiating it from other pyridinecarboxylic acids.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

6-(but-3-yn-2-ylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-3-7(2)12-9-5-4-8(6-11-9)10(13)14/h1,4-7H,2H3,(H,11,12)(H,13,14)

InChI Key

BQPMGEKUKALLOH-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=NC=C(C=C1)C(=O)O

Origin of Product

United States

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